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Abstract
1-Methyl-1H-indol-4-ol is a heterocyclic organic molecule belonging to the indole family. While

direct therapeutic applications of 1-Methyl-1H-indol-4-ol are not extensively documented in

publicly available literature, its structural motif is a key component of pharmacologically active

compounds, most notably in the realm of serotonin receptor modulation. This technical guide

consolidates the available information on the potential therapeutic targets of 1-Methyl-1H-
indol-4-ol, primarily through the detailed examination of its well-studied derivative, 1-

Methylpsilocin. The data presented herein strongly suggest that the 1-methyl-4-hydroxyindole

scaffold is a promising starting point for the development of selective ligands for serotonin

receptors, with potential applications in treating a variety of central nervous system disorders.

Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs with a wide range of biological activities. The substitution

pattern on the indole ring significantly influences the pharmacological profile of these

compounds. 1-Methyl-1H-indol-4-ol, featuring a methyl group at the N1 position and a

hydroxyl group at the C4 position, represents a specific structural class within the indole family.

While this core molecule itself is not a known therapeutic agent, its derivative, 1-Methylpsilocin

(3-[2-(dimethylamino)ethyl]-1-methyl-1H-indol-4-ol), has been identified as a potent and

selective serotonin receptor agonist. This guide will focus on the established targets of this key
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derivative to infer the potential therapeutic landscape for compounds based on the 1-Methyl-
1H-indol-4-ol scaffold.

Identified Therapeutic Targets of a Key Derivative: 1-
Methylpsilocin
The primary therapeutic targets identified for the 1-Methyl-1H-indol-4-ol scaffold are serotonin

(5-hydroxytryptamine, 5-HT) receptors, based on extensive studies of its tryptamine derivative,

1-Methylpsilocin.

Serotonin 5-HT2C Receptor
1-Methylpsilocin has been characterized as a selective and potent agonist at the human

serotonin 5-HT2C receptor.[1] This receptor is a G protein-coupled receptor (GPCR) primarily

expressed in the central nervous system, including the choroid plexus, hippocampus,

substantia nigra, and prefrontal cortex. The 5-HT2C receptor is implicated in the regulation of

mood, appetite, and cognition.

Serotonin 5-HT2B Receptor
In addition to its agonist activity at the 5-HT2C receptor, 1-Methylpsilocin has been shown to

act as an inverse agonist at the human 5-HT2B receptor.[1] Inverse agonism at this receptor is

of therapeutic interest, as agonism at 5-HT2B receptors has been associated with cardiac

valvulopathy.[2]

Serotonin 5-HT2A Receptor
1-Methylpsilocin displays a significantly lower affinity for the 5-HT2A receptor compared to the

5-HT2C receptor.[1] The 5-HT2A receptor is the primary target for classic psychedelic drugs,

and its activation is associated with hallucinogenic effects. The selectivity of 1-Methylpsilocin

for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced potential for psychedelic

effects, which could be a desirable characteristic for certain therapeutic applications.

Quantitative Data
The following table summarizes the in vitro pharmacological data for 1-Methylpsilocin at human

serotonin 5-HT2 family receptors.
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Compound Target Assay Type Value Reference

1-Methylpsilocin h5-HT2C

Functional Assay

(Calcium

Mobilization)

EC50 = 12 nM [1]

1-Methylpsilocin h5-HT2B Functional Assay
Inverse Agonist

(Ki = 38 nM)
[1]

1-Methylpsilocin h5-HT2A

Functional Assay

(Calcium

Mobilization)

EC50 = 633 nM [1]

Signaling Pathways
The activation of the 5-HT2C receptor by an agonist like 1-Methylpsilocin initiates a

downstream signaling cascade. The receptor is coupled to Gq/11 proteins, leading to the

activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium, while DAG activates protein kinase C (PKC).
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5-HT2C Receptor Gq Signaling Pathway

Experimental Protocols
The following are detailed methodologies for key experiments that would be cited for

determining the pharmacological profile of compounds like 1-Methylpsilocin.
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Radioligand Binding Assay for 5-HT2 Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the

human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B,

or 5-HT2C receptor.

Radioligands: [3H]ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B), [3H]mesulergine (for 5-

HT2C).

Non-specific binding competitor: Mianserin or another appropriate high-affinity ligand.

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Membrane Preparation: Thaw frozen cell pellets on ice. Homogenize in 20 volumes of ice-

cold assay buffer. Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in

fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay

buffer to a protein concentration of 100-200 µg/mL.

Assay Setup: In a 96-well plate, add in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of

membrane suspension.
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Non-specific Binding: 50 µL of non-specific binding competitor (e.g., 10 µM Mianserin), 50

µL of radioligand solution, and 100 µL of membrane suspension.

Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand

solution, and 100 µL of membrane suspension.

Incubation: Incubate the plates at 37°C for 60 minutes.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (the concentration of the test compound that inhibits 50%

of specific binding) by non-linear regression analysis. Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow
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Calcium Mobilization Functional Assay
This protocol measures the functional activity of a compound as an agonist or inverse agonist.

Objective: To determine the EC50 (for agonists) or IC50 (for inverse agonists) of a test

compound by measuring changes in intracellular calcium concentration.

Materials:

HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

96-well or 384-well black-walled, clear-bottom microplates.

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

Cell Plating: Plate the cells in the microplates and grow to 80-90% confluency.

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive

dye in assay buffer for 60 minutes at 37°C.

Assay:

Wash the cells to remove excess dye.

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading.

Add the test compound (for agonist mode) or a reference agonist in the presence of the

test compound (for antagonist/inverse agonist mode) at various concentrations.

Measure the change in fluorescence over time.
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Data Analysis:

The change in fluorescence is proportional to the change in intracellular calcium

concentration.

For agonists, plot the peak fluorescence response against the log of the compound

concentration and fit to a sigmoidal dose-response curve to determine the EC50.

For inverse agonists, a decrease in basal fluorescence will be observed. Plot the decrease

in fluorescence against the log of the compound concentration to determine the IC50.
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Therapeutic Potential and Future Directions
The selective agonist activity of 1-Methylpsilocin at the 5-HT2C receptor, coupled with its

inverse agonism at the 5-HT2B receptor, suggests a promising therapeutic profile. Agonism at

the 5-HT2C receptor has been explored for the treatment of:

Obesity: 5-HT2C agonists can reduce food intake.

Obsessive-Compulsive Disorder (OCD): Modulation of the serotonergic system is a key

strategy in OCD treatment.

Schizophrenia: 5-HT2C agonists may help to ameliorate cognitive deficits.

The inverse agonism at the 5-HT2B receptor is a significant advantage, as it may mitigate the

risk of cardiac valvulopathy associated with some serotonergic drugs.

Future research should focus on:

Direct Biological Evaluation of 1-Methyl-1H-indol-4-ol: To date, there is a lack of published

data on the direct interaction of 1-Methyl-1H-indol-4-ol with any biological target. Screening

this core molecule against a panel of receptors, particularly serotonin receptors, would be a

critical first step in understanding its intrinsic activity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-Methyl-1H-
indol-4-ol scaffold could lead to the discovery of new ligands with improved potency,

selectivity, and pharmacokinetic properties.

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety

of promising compounds derived from the 1-Methyl-1H-indol-4-ol scaffold in relevant animal

models of CNS disorders.

Conclusion
While 1-Methyl-1H-indol-4-ol itself has not been established as a therapeutic agent, its

chemical structure serves as a valuable foundation for the design of potent and selective

serotonin receptor modulators. The detailed pharmacological profile of its derivative, 1-

Methylpsilocin, highlights the potential of this scaffold to yield compounds with therapeutic utility
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in a range of neurological and psychiatric disorders. Further investigation into the direct

biological activity of 1-Methyl-1H-indol-4-ol and the exploration of its chemical space are

warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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